1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
CAS No.: 1427379-43-8
VCID: VC6821995
Molecular Formula: C4H9ClN4
Molecular Weight: 148.59
* For research use only. Not for human or veterinary use.

Description |
1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the triazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is specifically identified by its molecular formula C4H9ClN4, and it is often referred to under various synonyms, including 1-(1H-1,2,4-triazol-5-yl)ethanamine hydrochloride . Structural InformationThe structural details of 1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride are crucial for understanding its chemical properties and potential applications. The compound's structure includes a triazole ring linked to an ethanamine group, with a hydrochloride salt form.
Safety and HazardsThe safety profile of 1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride includes several hazard classifications based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
Handling this compound requires appropriate protective measures, including gloves, safety glasses, and working in a well-ventilated area. Applications and Research FindingsWhile specific applications of 1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride are not widely documented, compounds within the triazole class are often explored for their potential in pharmaceuticals and agrochemicals due to their biological activity. The triazole ring is known for its ability to participate in various biological interactions, making it a valuable scaffold in drug design.
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CAS No. | 1427379-43-8 | ||||||
Product Name | 1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride | ||||||
Molecular Formula | C4H9ClN4 | ||||||
Molecular Weight | 148.59 | ||||||
IUPAC Name | 1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride | ||||||
Standard InChI | InChI=1S/C4H8N4.ClH/c1-3(5)4-6-2-7-8-4;/h2-3H,5H2,1H3,(H,6,7,8);1H | ||||||
Standard InChIKey | YLKSYIPVPZDDQY-UHFFFAOYSA-N | ||||||
SMILES | CC(C1=NC=NN1)N.Cl | ||||||
Solubility | not available | ||||||
PubChem Compound | 71757788 | ||||||
Last Modified | Apr 15 2024 |
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